molecular formula C18H25N7 B6460126 N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549047-75-6

N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6460126
CAS No.: 2549047-75-6
M. Wt: 339.4 g/mol
InChI Key: AEFDAMDYPJGVGT-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a pyrimidine ring, a piperazine ring, and a tetrahydroquinazoline ring. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinazoline group, which is a fused ring system containing a benzene ring and a piperazine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The pyrimidine ring, for example, is aromatic and relatively stable, but can undergo reactions at the nitrogen positions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, and the aromatic rings could contribute to its stability and rigidity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized, potentially leading to a new drug or therapeutic agent .

Properties

IUPAC Name

N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)20-13-21-17/h7-8,13H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDAMDYPJGVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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